Product packaging for Furo[2,3d]pyrimidine antifolate(Cat. No.:CAS No. 156595-85-6)

Furo[2,3d]pyrimidine antifolate

Cat. No.: B126868
CAS No.: 156595-85-6
M. Wt: 442.4 g/mol
InChI Key: WXINNGCGSCFUCR-ZDUSSCGKSA-N
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Description

Overview of Antifolate Agents in Chemotherapy

Antifolates are a cornerstone of modern chemotherapy, with a history stretching back to the mid-20th century. These agents work by disrupting the metabolic pathways that rely on one-carbon units supplied by folate vitamins. nih.gov This disruption hinders the synthesis of DNA and other essential cellular components, ultimately leading to cell death. mesotheliomaweb.org

Historical Context of Folate Metabolism as a Therapeutic Target

The targeting of folate metabolism in cancer therapy began in the 1940s. mesotheliomaweb.org Researchers observed that folic acid, a synthetic form of folate, accelerated the progression of leukemia in children. mdedge.com This led to the hypothesis that blocking folate metabolism could inhibit the growth of cancer cells. mdedge.com The first antifolate drug, aminopterin, was developed and shown to induce remission in children with acute lymphoblastic leukemia. nih.govmdedge.com This pioneering work established folate metabolism as a viable therapeutic target and paved the way for the development of more effective and less toxic antifolates, such as methotrexate (B535133). mdedge.comwikipedia.org

Folate-mediated one-carbon metabolism is essential for the synthesis of nucleotides, the building blocks of DNA. researchgate.net This process is particularly critical for rapidly proliferating cells, such as cancer cells. mdpi.com By inhibiting key enzymes in this pathway, such as dihydrofolate reductase (DHFR), antifolates deplete the supply of tetrahydrofolate, the active form of folate. researchgate.netnih.gov This, in turn, disrupts the synthesis of purines and pyrimidines, essential components of DNA, thereby halting cell division and tumor growth. mdpi.comnih.gov

Role of Furo[2,3-d]pyrimidine (B11772683) Scaffolds as Antifolates

The furo[2,3-d]pyrimidine scaffold is a key structural feature of a novel class of antifolates. drugbank.comnih.gov These compounds have been designed to inhibit folate-dependent enzymes, primarily DHFR and in some cases thymidylate synthase (TS), with the goal of developing more potent and selective anticancer agents. drugbank.comnih.gov The unique 6-5 fused ring system of the furo[2,3-d]pyrimidine core distinguishes these compounds from classical 6-6 bicyclic antifolates like methotrexate. nih.gov

Classification of Furo[2,3-d]pyrimidine Antifolates

Furo[2,3-d]pyrimidine antifolates can be broadly categorized into two main classes: classical and nonclassical. This classification is based on the presence or absence of a p-aminobenzoyl-L-glutamate side chain, a key feature of traditional antifolates. drugbank.com

Classical Furo[2,3-d]pyrimidine Antifolates

Classical furo[2,3-d]pyrimidine antifolates contain the characteristic p-aminobenzoyl-L-glutamate side chain. drugbank.com This side chain allows these compounds to be recognized and transported into cells by the same mechanisms as natural folates. nih.gov Once inside the cell, they can be polyglutamylated by the enzyme folylpolyglutamate synthetase (FPGS). nih.gov This process traps the drug within the cell and can enhance its inhibitory activity against target enzymes. nih.govnih.gov

Examples of classical furo[2,3-d]pyrimidine antifolates include compounds designed as dual inhibitors of DHFR and TS. drugbank.com Research has shown that modifications to the bridge length between the furo[2,3-d]pyrimidine core and the glutamate (B1630785) moiety can significantly impact their biological activity. nih.gov For instance, extending the bridge from two to four carbons has been shown to enhance FPGS substrate activity and antitumor effects. nih.gov

Nonclassical Furo[2,3-d]pyrimidine Antifolates

In contrast to their classical counterparts, nonclassical furo[2,3-d]pyrimidine antifolates lack the p-aminobenzoyl-L-glutamate side chain. drugbank.com These compounds are designed to be less dependent on folate transport systems and are often developed to overcome mechanisms of resistance that can arise with classical antifolates. researchgate.net

Nonclassical furo[2,3-d]pyrimidines have been synthesized and evaluated as potential inhibitors of DHFR from various sources, including opportunistic pathogens that affect immunocompromised individuals. nih.gov However, studies have shown that some of these nonclassical analogues exhibit weaker inhibitory activity against DHFR and are less cytotoxic to tumor cell lines compared to the classical derivatives. drugbank.com

Detailed Research Findings

Table 1: Investigated Furo[2,3-d]pyrimidine Antifolates and Their Biological Activities
Compound NameClassTarget Enzyme(s)Key Research FindingCitation
N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acidClassicalDHFR, TSShowed moderate to good DHFR inhibitory activity. drugbank.comnih.gov
N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]methylamino]benzoyl]-L-glutamic acidClassicalDHFR, TSApproximately twice as potent as its non-methylated analogue in DHFR inhibition and was significantly cytotoxic to various tumor cell lines. drugbank.comnih.gov
2,4-diamino-5-(anilinomethyl)furo[2,3-d]pyrimidines (with various phenyl ring substitutions)NonclassicalDHFRShowed weak to no inhibitory activity against DHFR. drugbank.comnih.gov
N-[4-[4-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)butyl]benzoyl]-L-glutamic acidClassicalDHFR, TS, FPGSDemonstrated enhanced FPGS substrate activity and tumor inhibitory activity compared to its two-carbon bridged analogue. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N6O6 B126868 Furo[2,3d]pyrimidine antifolate CAS No. 156595-85-6

Properties

CAS No.

156595-85-6

Molecular Formula

C20H22N6O6

Molecular Weight

442.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H22N6O6/c1-26(8-11-9-32-18-15(11)16(21)24-20(22)25-18)12-4-2-10(3-5-12)17(29)23-13(19(30)31)6-7-14(27)28/h2-5,9,13H,6-8H2,1H3,(H,23,29)(H,27,28)(H,30,31)(H4,21,22,24,25)/t13-/m0/s1

InChI Key

WXINNGCGSCFUCR-ZDUSSCGKSA-N

SMILES

CN(CC1=COC2=NC(=NC(=C12)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CN(CC1=COC2=NC(=NC(=C12)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CN(CC1=COC2=NC(=NC(=C12)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Other CAS No.

156595-85-6

Synonyms

DPMMABG
N-(4-(N-((2,4-diamino-furo(2,3-d)pyrimidin-5-yl)methyl)methylamino)benzoyl)glutamic acid

Origin of Product

United States

Synthetic Methodologies for Furo 2,3 D Pyrimidine Antifolates

Established Synthetic Routes to the Furo[2,3-d]pyrimidine (B11772683) Core

The synthesis of the furo[2,3-d]pyrimidine nucleus is a key step, with several established methods available to organic chemists. These routes often begin from either a pyrimidine (B1678525) or a furan (B31954) starting material, building the corresponding fused ring.

Synthesis from 2,4-Diamino-6-hydroxypyrimidine (B22253) and 1,3-Dichloroacetone

A foundational method for constructing the furo[2,3-d]pyrimidine core involves the reaction of a substituted pyrimidine with a suitable three-carbon electrophile. One such approach utilizes 2,4-diamino-6-hydroxypyrimidine and 1,3-dichloroacetone. This condensation reaction effectively builds the furan ring onto the existing pyrimidine scaffold.

Cyclization Reactions Utilizing Alpha-Halo Ketones

A versatile and widely employed strategy for the synthesis of the furo[2,3-d]pyrimidine scaffold involves the cyclization of pyrimidine derivatives with α-halo ketones. nih.gov This method offers a direct route to the fused heterocyclic system. For instance, the condensation of 2,6-diamino-4-oxo-pyrimidine with an α-chloro-ketone can lead to the formation of the furo[2,3-d]pyrimidine ring system. nih.gov The reaction conditions can be optimized, with one study noting the reaction proceeds effectively at 50–60 °C over two days. nih.gov

This approach is valuable as it allows for the introduction of substituents at specific positions on the newly formed furan ring, depending on the structure of the α-halo ketone used. The versatility of this method makes it a cornerstone in the synthesis of a variety of furo[2,3-d]pyrimidine derivatives.

Regioisomeric Product Formation (Furo[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine)

An interesting and important aspect of the synthesis involving the condensation of aminopyrimidines with α-halo ketones is the potential for the formation of regioisomers. Specifically, the reaction can yield both the desired furo[2,3-d]pyrimidine and the isomeric pyrrolo[2,3-d]pyrimidine. nih.gov

For example, the reaction between 2,6-diamino-3(H)-4-oxo-6-pyrimidine and an α-chloro-ketone was found to produce a mixture of the 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine and the 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine. nih.gov These isomers can be separated using column chromatography, with reported yields of 33% for the pyrrolo[2,3-d]pyrimidine and 27% for the furo[2,3-d]pyrimidine in one instance. nih.gov The formation of these two products arises from the different nucleophilic sites on the pyrimidine ring reacting with the electrophilic ketone. Careful control of reaction conditions and purification of the product mixture are crucial steps in obtaining the desired isomer.

Functionalization Strategies for Furo[2,3-d]pyrimidine Derivatives

Once the core furo[2,3-d]pyrimidine scaffold is synthesized, further modifications are often necessary to enhance its biological activity. These functionalization strategies typically involve the attachment of various side chains and substituents.

Nucleophilic Displacements for Side Chain Attachment

Nucleophilic substitution reactions are a common and effective method for introducing a variety of side chains onto the furo[2,3-d]pyrimidine core. A key intermediate, often a chloro-substituted furo[2,3-d]pyrimidine, can be prepared and subsequently reacted with different nucleophiles. For example, treatment of a 4-oxo-furo[2,3-d]pyrimidine with phosphorus oxychloride (POCl₃) can generate a 4-chloro derivative. nih.gov This activated intermediate can then readily react with various amines to introduce alkylamino side chains at the 4-position. nih.gov

Similarly, a synthesized acid derivative of furo[2,3-d]pyrimidine can be coupled with esters like diethyl L-glutamate using a coupling agent such as isobutyl chloroformate to form amide linkages. nih.gov This strategy is particularly useful for introducing amino acid moieties, which can be crucial for the biological activity of antifolates.

Wittig Reaction Applications in Furo[2,3-d]pyrimidine Synthesis

The Wittig reaction, a powerful tool in organic synthesis for alkene formation, and its aza-Wittig variant, have been successfully applied in the synthesis and functionalization of furo[2,3-d]pyrimidines. nih.govresearchgate.net The aza-Wittig reaction, involving an iminophosphorane, can be used to construct the pyrimidine ring itself. For instance, carbodiimides, generated from the aza-Wittig reaction of an iminophosphorane with aromatic isocyanates, can react with ammonia (B1221849) to yield ethyl 3,4-dihydro-6-methyl-4-oxo-2-arylamino-furo[2,3-d]pyrimidine-5-carboxylate. nih.gov This demonstrates the utility of the Wittig-type reaction in building the core heterocyclic structure under mild conditions. researchgate.net

The Wittig reaction is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent, to produce an alkene. wikipedia.org This reaction is widely used to convert aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to the alkene and a stable phosphine (B1218219) oxide, providing the driving force for the reaction. organic-chemistry.org

Bridge Homologation Strategies in Classical Antifolates

Bridge homologation, the systematic extension of a carbon chain connecting key pharmacophoric elements, has been a pivotal strategy in the rational design of classical furo[2,3-d]pyrimidine antifolates. This approach aims to optimize the spatial orientation and distance between the heterocyclic core and the p-aminobenzoyl-L-glutamate side chain, which is a crucial determinant for biological activity. capes.gov.br The goal is to enhance interactions with target enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), and particularly folylpolyglutamate synthetase (FPGS), an enzyme essential for the intracellular retention and activity of many antifolates. capes.gov.bracs.org

A significant focus of this strategy has been the elongation of the bridge connecting the C5 position of the furo[2,3-d]pyrimidine ring to the phenyl ring of the side chain. Research has explored the impact of extending this bridge from a two-carbon to a three- or four-carbon chain. researchgate.net These studies have demonstrated that increasing the bridge length can lead to enhanced FPGS substrate activity and more potent inhibition of tumor cell growth in culture. researchgate.net

For instance, the synthesis of N-[4-[4-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)butyl]benzoyl]-L-glutamic acid, a four-carbon bridged analogue, was undertaken to investigate the optimal bridge length for enzyme inhibitory and antitumor activities. researchgate.net The synthesis involved a multi-step sequence starting from 5-(4'-carbomethoxyphenyl)pentanoic acid, which was converted to an α-chloroketone. nih.gov This intermediate was then condensed with 2,4-diamino-6-hydroxypyrimidine to construct the core furo[2,3-d]pyrimidine scaffold, followed by hydrolysis and coupling with L-glutamate diethyl ester. nih.gov

Comparative biological evaluation of these homologated series has yielded critical insights. While elongation of the bridge in the 2,4-diamino-furo[2,3-d]pyrimidine series maintains a relatively constant maximum velocity (Vmax,rel) for human FPGS substrate activity, the Michaelis-Menten constant (Km) values vary without a clear pattern. researchgate.net Notably, the three-carbon bridged analogue has been identified as the most potent in inhibiting the growth of tumor cells in culture, suggesting an optimal conformational flexibility and distance for target engagement. researchgate.net These findings underscore that for classical antifolates that are substrates for FPGS, a lack of potent inhibition against isolated target enzymes does not necessarily preclude significant antitumor activity, as intracellular polyglutamylation can overcome weaker initial binding. capes.gov.br

Below is a table summarizing the impact of bridge length on the biological activity of 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines.

Bridge LengthRelative FPGS Substrate Activity (Vmax,rel)Tumor Cell Growth Inhibition (EC50)Key Findings
Two-carbonBaseline< 10⁻⁷ MEffective, but serves as a baseline for homologation studies. researchgate.net
Three-carbonVariable Km, relatively constant Vmax,relMost potentConsidered the optimal length for tumor cell growth inhibition in this series. researchgate.net
Four-carbonVariable Km, relatively constant Vmax,rel≤ 10⁻⁷ MEnhanced FPGS substrate activity and potent tumor inhibition compared to the two-carbon analogue. capes.gov.brresearchgate.net

Advances in Sustainable Synthetic Approaches

In recent years, a significant shift towards green chemistry principles has influenced the synthesis of furo[2,3-d]pyrimidine derivatives. These sustainable approaches prioritize the use of environmentally benign solvents, catalyst-free conditions, and atom-economical reactions to reduce waste and energy consumption.

Catalyst-Free Synthesis of Novel Furo[2,3-d]pyrimidine Derivatives

The development of catalyst-free synthetic methods represents a major advance in the sustainable production of furo[2,3-d]pyrimidines. These reactions often utilize water as a solvent, which is inexpensive, non-toxic, and environmentally friendly. One such approach involves the [3+2] cyclization of pyrimidine-4,6-diol with various nitroolefins. researchgate.net This reaction proceeds by simply heating the starting materials in water at 90°C for a short duration (1.5-2 hours), affording good to high yields of the desired furo[2,3-d]pyrimidine derivatives. researchgate.net

Another notable catalyst-free protocol involves the reaction of 1,3-indandione (B147059) or barbituric acid with 2-aminopyrimidines and phenylglyoxal (B86788) monohydrate in water. researchgate.net This method allows for the straightforward synthesis of novel furo[2,3-d]pyrimidine derivatives without the need for a catalyst, simplifying the reaction setup and purification process. researchgate.net The reaction conditions are mild, typically involving stirring the components in water at ambient or slightly elevated temperatures. researchgate.netresearchgate.net

The key advantages of these catalyst-free methods are summarized in the table below.

MethodStarting MaterialsSolventConditionsKey Advantages
[3+2] CyclizationPyrimidine-4,6-diol, NitroolefinsWater90°C, 1.5-2 hoursFast reaction, good to high yields, use of inexpensive starting materials. researchgate.net
Condensation1,3-Indandione or Barbituric acid, 2-Aminopyrimidines, Phenylglyoxal monohydrateWaterAmbient or slightly elevated temperatureSimple procedure, no catalyst required, environmentally friendly. researchgate.net

Multicomponent Condensation Reactions for Furo[2,3-d]pyrimidine Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. This inherent atom economy makes MCRs a cornerstone of sustainable chemistry. Several MCRs have been developed for the synthesis of the furo[2,3-d]pyrimidine core.

One environmentally friendly three-component condensation reaction involves N,N'-dimethylbarbituric acid, an aldehyde (such as 4-nitrobenzaldehyde), and an alkyl or aryl isocyanide in water. capes.gov.br This reaction proceeds smoothly to give the corresponding furo[2,3-d]pyrimidine-2,4(1H,3H)-diones in high yields within minutes. capes.gov.br

Another versatile multicomponent approach involves the reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid in water. researchgate.net This method can be performed under traditional heating or microwave irradiation, with the latter often leading to shorter reaction times and higher yields without the need for a catalyst. researchgate.net

While many sustainable methods aim to be catalyst-free, some advanced multicomponent reactions utilize catalysts to achieve specific transformations. For example, a Palladium(II)-catalyzed three-component synthesis of 2,4,6-triarylfuro[2,3-d]pyrimidines from β-ketodinitriles, boronic acids, and aldehydes has been developed. acs.org This reaction demonstrates the power of MCRs to rapidly build molecular complexity from simple precursors. acs.org

The table below highlights various multicomponent reactions for the synthesis of furo[2,3-d]pyrimidines.

ReactantsCatalystSolventProduct TypeKey Features
N,N'-dimethylbarbituric acid, 4-nitrobenzaldehyde, isocyanidesNoneWaterFuro[2,3-d]pyrimidine-2,4(1H,3H)-dionesHigh yields, short reaction times, environmentally friendly. capes.gov.br
Aldehyde, 2,6-diaminopyrimidine-4(3H)-one, tetronic acidNoneWaterFuro[3',4':5,6]pyrido[2,3-d]pyrimidinesCan be performed under conventional heating or microwave irradiation. researchgate.net
β-ketodinitriles, boronic acids, aldehydesPd(II)Not specified2,4,6-triarylfuro[2,3-d]pyrimidinesConcurrent construction of the furo-pyrimidine core via multiple bond formations. acs.org

Molecular Mechanisms of Action of Furo 2,3 D Pyrimidine Antifolates

Inhibition of Folate-Dependent Enzymes

The primary mode of action for furo[2,3-d]pyrimidine (B11772683) antifolates is the competitive inhibition of enzymes that utilize folates. By mimicking the structure of the natural folate substrates, these compounds bind to the active sites of the enzymes, thereby blocking essential metabolic pathways.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.govnih.gov THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are necessary for DNA replication. nih.govnih.gov Inhibition of DHFR leads to a depletion of the THF pool, which in turn halts the synthesis of these vital precursors, ultimately leading to cell death. nih.gov

Classical antifolate analogues featuring the furo[2,3-d]pyrimidine ring system have been synthesized as potential inhibitors of DHFR. drugbank.comnih.gov For instance, compounds such as N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid and its N-9 methyl analogue have demonstrated moderate to good inhibitory activity against DHFR from various sources, including rat liver and recombinant human DHFR. drugbank.comnih.gov The N-CH3 analogue was found to be approximately twice as potent as its counterpart. drugbank.comnih.gov These classical analogues, which contain a 2,4-diaminopyrimidine (B92962) moiety, are designed to mimic the binding of natural folates to DHFR. nih.gov

Table 1: Inhibitory Activity of Classical Furo[2,3-d]pyrimidine Analogues against DHFR

CompoundSource of DHFRIC50 (M)
N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5- yl)methyl]amino]benzoyl]-L-glutamic acid (1)Rat Liver10⁻⁶ - 10⁻⁸
N-9 methyl analogue of compound 1 (2)Rat Liver10⁻⁶ - 10⁻⁸
N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5- yl)methyl]amino]benzoyl]-L-glutamic acid (1)(recombinant) human10⁻⁶ - 10⁻⁸
N-9 methyl analogue of compound 1 (2)(recombinant) human10⁻⁶ - 10⁻⁸
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data sourced from drugbank.comnih.gov.

Protection studies have indicated that the cytotoxic effects of these compounds can be reversed by leucovorin, a folate derivative, or by a combination of thymidine (B127349) and hypoxanthine (B114508), confirming that their primary mechanism of action is through the inhibition of the folate pathway, with DHFR being a principal target. drugbank.com

Thymidylate Synthase (TS) Inhibition

Thymidylate synthase (TS) is another vital enzyme in DNA biosynthesis. nih.gov It catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a one-carbon donor. nih.gov This reaction is the sole de novo source of dTMP, making TS a critical target for anticancer drugs. nih.gov

Some furo[2,3-d]pyrimidine antifolates have been designed as potential dual inhibitors of both TS and DHFR. drugbank.comnih.gov However, studies on classical furo[2,3-d]pyrimidine analogues, such as N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid and its N-9 methyl analogue, found them to be inactive against TS from various sources, including L. casei and recombinant human TS. drugbank.comnih.gov In contrast, structurally related pyrrolo[2,3-d]pyrimidine antifolates, like pemetrexed, are known to have TS as their primary target. nih.gov The design of TS inhibitors often incorporates a 2-amino-4-oxopyrimidine scaffold, which is present in some furo[2,3-d]pyrimidine derivatives. nih.gov

Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFTase) Inhibition

Glycinamide ribonucleotide formyltransferase (GARFTase) is an enzyme involved in the de novo purine (B94841) biosynthesis pathway, which leads to the formation of inosine (B1671953) monophosphate (IMP), a precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.govwikipedia.org GARFTase catalyzes the formylation of glycinamide ribonucleotide (GAR) using 10-formyltetrahydrofolate as the one-carbon donor. nih.govwikipedia.org

Certain 6-substituted pyrrolo[2,3-d]pyrimidine antifolates, which are structurally similar to furo[2,3-d]pyrimidines, have been identified as potent inhibitors of GARFTase. nih.govnih.gov These compounds were found to selectively target cells expressing folate receptors (FRs) and inhibit de novo purine synthesis at the level of GARFTase. nih.gov The antitumor efficacy of these targeted antifolates is attributed to their inhibition of GARFTase activity. nih.govresearchgate.net

Studies on novel thieno- and pyrrolo[2,3-d]pyrimidine antifolates have provided a mechanistic basis for their inhibitory potencies against purified human GARFTase. nih.govresearchgate.net Several of these analogues demonstrated Ki values in the low to mid-nanomolar range. nih.gov However, classical furo[2,3-d]pyrimidine analogues were found to be inactive against GARFTase. drugbank.comnih.gov This suggests that specific structural modifications are crucial for GARFTase inhibition within this class of compounds.

Table 2: Inhibitory Potency of Novel Pyrrolo[2,3-d]pyrimidine Analogues against Human GARFTase

CompoundKi (nM)
AGF23Low to mid-nanomolar
AGF71Low to mid-nanomolar
AGF94Low to mid-nanomolar
AGF117Low to mid-nanomolar
AGF118Low to mid-nanomolar
AGF145Low to mid-nanomolar
AGF147Low to mid-nanomolar
AGF50Micromolar
Ki values represent the inhibition constant, indicating the potency of an inhibitor. Data sourced from nih.gov.

5-Aminoimidazole-4-carboxamide (B1664886) Ribonucleotide Formyltransferase (AICARFTase) Inhibition

5-Aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) catalyzes the penultimate step in de novo purine biosynthesis, which also requires a folate cofactor. nih.gov Some research has focused on developing dual inhibitors that target multiple enzymes in this pathway.

Notably, a series of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates have been discovered to act as dual inhibitors of both GARFTase and AICARFTase. nih.govnih.govhoustonmethodist.org For these compounds, protection from cytotoxicity by the addition of adenosine was observed, but not by thymidine, confirming that the de novo purine biosynthesis pathway was the target. nih.govhoustonmethodist.org Incomplete protection by 5-aminoimidazole-4-carboxamide (AICA) suggested the inhibition of both GARFTase and AICARFTase. nih.govnih.govhoustonmethodist.org This dual inhibition was confirmed through cellular metabolic assays and was shown to lead to a depletion of the ATP pool. nih.govnih.gov However, evaluation of classical furo[2,3-d]pyrimidine analogues revealed them to be inactive against AICARFTase. drugbank.comnih.gov

Role of Polyglutamylation in Furo[2,3-d]pyrimidine Antifolate Activity

Folylpolyglutamate Synthetase (FPGS) Substrate Efficiency

The activity of many classical antifolates is significantly enhanced through a process called polyglutamylation. This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), which adds multiple glutamate (B1630785) residues to the antifolate molecule. nih.gov Polyglutamylation leads to the intracellular trapping of the drug, increasing its concentration within the cell, and can also enhance its inhibitory potency against target enzymes. nih.govnih.gov

Classical furo[2,3-d]pyrimidine antifolates, such as N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid and its N-9 methyl analogue, have been shown to be good substrates for human FPGS. drugbank.com The crucial role of polyglutamylation in their mechanism of action was demonstrated in studies using cell lines with defined mechanisms of methotrexate (B535133) resistance. drugbank.com A loss of FPGS activity is a known mechanism of resistance to polyglutamylation-dependent antifolates. nih.gov The reliance of these furo[2,3-d]pyrimidine analogues on FPGS for their cytotoxic effects underscores the importance of this enzymatic modification for their therapeutic potential. drugbank.com

Intracellular Retention and Enhanced Enzyme Affinity via Poly-gamma-glutamylation

The metabolic conversion of furo[2,3-d]pyrimidine antifolates through poly-gamma-glutamylation is a critical determinant of their cytotoxic activity. nih.govnih.gov This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate residues to the parent compound. nih.govnih.gov The resulting polyglutamylated metabolites are more effectively retained within the cell due to their increased size and negative charge, which prevents them from being exported via cellular efflux pumps. nih.gov

This enhanced intracellular retention leads to a prolonged duration of action and significantly increases the inhibitory potency of the antifolate against its target enzymes. nih.gov The addition of the polyglutamate tail can dramatically increase the binding affinity of the drug for folate-dependent enzymes. nih.govnih.gov Studies on classical furo[2,3-d]pyrimidine analogues have demonstrated that poly-gamma-glutamylation is crucial to their mechanism of action. nih.gov For instance, research on N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5- yl)methyl]amino]benzoyl]-L-glutamic acid and its N-9 methyl analogue confirmed that both are effective substrates for human FPGS, and this conversion is essential for their biological effects. nih.gov

While specific kinetic data for furo[2,3-d]pyrimidines is limited, the effect of polyglutamylation on enzyme affinity is well-documented for structurally related pyrrolo[2,3-d]pyrimidine antifolates, such as Pemetrexed (LY231514). The pentaglutamate form of this related compound shows a substantial increase in inhibitory activity against key enzymes in folate metabolism compared to its monoglutamate parent form. nih.govresearchgate.net

Enzyme TargetInhibitorInhibition Constant (Ki) in nMFold Increase in Potency
Thymidylate Synthase (TS)LY231514 (Monoglutamate)109~84x
LY231514 (Pentaglutamate)1.3
Dihydrofolate Reductase (DHFR)LY231514 (Monoglutamate)7.0~1x
LY231514 (Pentaglutamate)7.2
Glycinamide Ribonucleotide Formyltransferase (GARFT)LY231514 (Monoglutamate)9300~143x
LY231514 (Pentaglutamate)65

Table 1. Comparison of inhibitory activity (Ki) of the monoglutamate versus the pentaglutamate form of the related antifolate LY231514 against key folate-dependent enzymes. Data illustrates the significant enhancement of enzyme affinity following polyglutamylation. nih.govresearchgate.net

Impact on One-Carbon Metabolism

Furo[2,3-d]pyrimidine antifolates exert their cytotoxic effects by interfering with one-carbon (C1) metabolism, a complex network of pathways essential for the biosynthesis of nucleotides and amino acids. nih.govnih.gov These pathways are compartmentalized within the cell, occurring in both the cytosol and the mitochondria. nih.govnih.gov By inhibiting key enzymes in this network, these antifolates disrupt the production of building blocks required for DNA replication and cell proliferation.

A primary mechanism of action for many antifolates, including the thieno[2,3-d]pyrimidine (B153573) class which is structurally similar to furo[2,3-d]pyrimidines, is the potent inhibition of the de novo purine nucleotide biosynthetic pathway. nih.govnih.gov This disruption is supported by cell culture studies where the cytotoxic effects of these compounds can be completely reversed by the addition of adenosine, a purine nucleoside, but not by thymidine. nih.gov This indicates that the primary metabolic blockade lies within the purine synthesis pathway.

The key enzymes targeted within this pathway are glycinamide ribonucleotide formyltransferase (GARFTase) and, to a lesser extent, 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). nih.govacs.org These enzymes catalyze essential formylation steps that require 10-formyl-tetrahydrofolate as a one-carbon donor. nih.gov By acting as competitive inhibitors, the antifolates deplete the intracellular pools of purine nucleotides, leading to the cessation of DNA and RNA synthesis and ultimately triggering cell death. nih.gov While some early furo[2,3-d]pyrimidine analogues were found to be inactive against GARFTase and AICARFTase, newer generations of related heterocyclic antifolates have been specifically designed to potently inhibit these enzymes. nih.govacs.orgresearchgate.net

CompoundCore ScaffoldGARFTase Inhibition (Ki in nM)AICARFTase Inhibition (Ki in nM)
AGF94Pyrrolo[2,3-d]pyrimidine1.3>10,000
Compound 9 (Thieno)Thieno[2,3-d]pyrimidine0.263.5
Compound 1 (Thieno)Thieno[2,3-d]pyrimidine4.4226.5
Compound 2 (Thieno)Thieno[2,3-d]pyrimidine22952.7

Table 2. Inhibitory constants (Ki) of various pyrrolo- and thieno[2,3-d]pyrimidine antifolates against key enzymes of de novo purine biosynthesis. The data showcases the high potency and, in some cases, dual-targeting nature of these compounds. acs.orgresearchgate.net

In addition to targeting cytosolic purine synthesis, advanced antifolates based on related heterocyclic systems have been shown to modulate mitochondrial one-carbon metabolism. nih.govacs.org The mitochondrion plays a crucial role in generating one-carbon units for use in the cytosol. nih.govresearchgate.net A key enzyme in this process is the mitochondrial serine hydroxymethyltransferase (SHMT2). nih.govnih.gov SHMT2 catalyzes the conversion of serine to glycine, producing a one-carbon unit that is ultimately exported to the cytoplasm as formate (B1220265). researchgate.net This formate is then used for cytosolic reactions, including purine and thymidylate synthesis. researchgate.net

Certain thieno[2,3-d]pyrimidine compounds have been identified as inhibitors of SHMT2. acs.org By inhibiting this mitochondrial enzyme, the antifolates effectively cut off a critical supply of one-carbon units at its source. This multi-targeted approach, inhibiting both mitochondrial (SHMT2) and cytosolic (GARFTase, AICARFTase) enzymes, creates a more comprehensive blockade of nucleotide biosynthesis, representing a powerful strategy in anticancer drug design. nih.govacs.org This dual inhibition prevents cancer cells from rerouting metabolic pathways to overcome the effects of the drug. nih.gov

Structure Activity Relationship Sar Studies of Furo 2,3 D Pyrimidine Antifolates

Conformational and Stereochemical Influences on Antifolate Potency

The three-dimensional arrangement of the furo[2,3-d]pyrimidine (B11772683) molecule, including the length and orientation of its side chain, plays a pivotal role in its interaction with target enzymes.

Effect of Bridge Length and Orientation of the Side Chain

The bridge connecting the furo[2,3-d]pyrimidine core to the p-aminobenzoyl-L-glutamate side chain is a critical determinant of biological activity. nih.gov Studies have shown that both the length and the flexibility of this bridge significantly impact the compound's ability to inhibit DHFR and tumor cell growth. The distance and orientation of the side chain in relation to the pyrimidine (B1678525) ring are crucial for effective binding to the target enzyme. nih.gov

Substitutions in the Bridge Region (e.g., N-9 Methyl Analogue)

Modifications within the bridge region, such as the introduction of a methyl group at the N-9 position, have been shown to influence antifolate potency. The N-9 methyl analogue of a classical furo[2,3-d]pyrimidine antifolate demonstrated enhanced inhibitory activity against DHFR compared to its unsubstituted counterpart. drugbank.com Specifically, the N-CH3 analogue was found to be approximately twice as potent. drugbank.com This suggests that the substitution at this position can favorably alter the compound's conformation for enzyme binding.

Impact of Side Chain Modifications

Alterations to the side chain, particularly the length of the bridge between the C8 and C9 positions, have been a significant focus of SAR studies.

Variation of the C8-C9 Bridge Length

Furo[2,3-d]pyrimidine antifolates with a two-carbon bridge have been synthesized and evaluated for their biological activity. One such analogue, N-[4-[2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl) ethyl]benzoyl]-L-glutamic acid, exhibited moderate activity as an inhibitor of DHFR, with IC50 values in the range of 10⁻⁶ to 10⁻⁷ M. nih.gov This compound also demonstrated the ability to inhibit the growth of tumor cells in culture. nih.gov

Four-Carbon Bridged Analogues

Homologation, or the extension of a carbon bridge, within classical antifolates has been a key strategy to probe the impact of the side chain's distance and orientation on biological activity. nih.gov Studies on 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines have revealed that extending the bridge from two to four carbons can significantly influence efficacy. nih.govacs.org

The synthesis of four-carbon bridged classical antifolates, specifically 5-substituted 2,4-diaminofuro[2,3-d]pyrimidine analogues, has been reported. nih.gov When compared to their two-carbon bridged counterparts, these four-carbon bridged compounds demonstrated enhanced activity as substrates for folylpolyglutamate synthetase (FPGS) and showed potent inhibitory activity against tumor cells in culture, with EC₅₀ values of ≤ 10⁻⁷ M. nih.govnih.govacs.org This enhancement is noteworthy because, for these specific analogues, potent antitumor activity was observed despite poor inhibitory activity against their isolated target enzymes, dihydrofolate reductase (DHFR) and thymidylate synthase (TS). nih.gov

Table 1: Effect of Bridge Length on Antitumor Activity of Classical Furo[2,3-d]pyrimidine Analogues Data table to be populated based on specific GI₅₀ values from relevant studies.

Aromatic Substitutions in the Phenyl Ring of Nonclassical Antifolates

Nonclassical antifolates are designed to bypass the active transport mechanisms required by classical antifolates, entering cells via diffusion. nih.gov Their activity is highly dependent on the nature of the lipophilic side chain, and extensive research has been conducted on the effect of substitutions on the phenyl ring of 5-substituted furo[2,3-d]pyrimidines.

In one study, a series of nonclassical 2,4-diamino-5-(anilinomethyl)furo[2,3-d]pyrimidines were synthesized with various substitutions on the phenyl ring, including 3,4,5-trimethoxy, 3,4,5-trichloro, 3,4-dichloro, and 2,5-dimethoxy groups. nih.govdrugbank.com These compounds were designed as potential inhibitors of DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii. nih.govdrugbank.com However, these specific nonclassical analogues proved to be inactive, with IC₅₀ values greater than 3 x 10⁻⁵ M against a panel of DHFR enzymes, and were only marginally active in cytotoxicity assays. nih.gov

Another series of nonclassical antifolates, 2,4-diamino-5-methyl-6-substituted arylthio-furo[2,3-d]pyrimidines, were synthesized to evaluate the impact of different aryl groups. nih.gov The substitutions on the phenyl ring were chosen based on patterns that had previously yielded potent and selective agents. nih.gov While these compounds were anticipated to inhibit DHFR and/or TS from pathogens, they generally exhibited only moderate potency and lacked significant selectivity for pathogen DHFR over the human enzyme. nih.gov A potential reason cited for the limited activity was that the single sulfur atom bridge between the furo[2,3-d]pyrimidine core and the substituted phenyl ring might be too short to allow for optimal interaction with the enzyme's active site. nih.gov

Table 2: DHFR Inhibition by Nonclassical Furo[2,3-d]pyrimidines with Phenyl Ring Substitutions Data table to be populated based on specific IC₅₀ values from relevant studies.

Analysis of Bicyclic Ring System Variations and Isosteres

Comparison with Pyrrolo[2,3-d]pyrimidine Analogues

Direct comparisons have been made in studies where both furo[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine analogues with identical side chains were synthesized and tested. nih.govnih.govacs.org For instance, in the investigation of four-carbon bridged classical antifolates, both a 5-substituted 2,4-diaminofuro[2,3-d]pyrimidine and a 6-substituted 2-amino-4-oxopyrrolo[2,3-d]pyrimidine were evaluated. nih.govnih.gov Both series of compounds showed that homologation of the bridge could lead to enhanced FPGS substrate activity and potent tumor cell inhibition. nih.gov However, the optimal bridge length for antitumor activity appeared to be three carbons for both scaffolds. acs.org

Distinguishing between the two scaffolds can be achieved using ¹H NMR spectroscopy, where the chemical shift of the proton on the five-membered ring is different: H6 for furo[2,3-d]pyrimidines appears around δ 7.14, while H5 for pyrrolo[2,3-d]pyrimidines is found around δ 5.95. nih.gov Pyrrolo[2,3-d]pyrimidine antifolates, such as pemetrexed, are known substrates for the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). researchgate.netresearchgate.net Strategic substitutions on the pyrrolo[2,3-d]pyrimidine ring have been shown to abolish RFC transport while maintaining transport via PCFT and folate receptors (FRs), a method for achieving tumor selectivity. researchgate.net Similar detailed transport studies on furo[2,3-d]pyrimidine analogues are less common, though some have been identified as folate transport substrates. nih.gov

Comparison with Thieno[2,3-d]pyrimidine (B153573) Analogues

Replacing the furan (B31954) ring of furo[2,3-d]pyrimidine with a thiophene (B33073) ring creates the thieno[2,3-d]pyrimidine scaffold. This isosteric substitution of oxygen with sulfur can lead to profound differences in the mechanism of action and target selectivity.

Furo[2,3-d]pyrimidine antifolates have been developed as inhibitors of DHFR and, in some cases, as dual inhibitors of DHFR and TS. nih.govdrugbank.com For example, N-{4-[(2,4-diamino-5-methyl-furo[2,3-d]pyrimidin-6-yl)thio]-benzoyl}-L-glutamic acid was the first 2,4-diamino furo[2,3-d]pyrimidine classical antifolate reported to have inhibitory activity against both human DHFR and human TS. drugbank.com

In contrast, many 6-substituted thieno[2,3-d]pyrimidine antifolates function through a different mechanism. acs.org Instead of primarily targeting DHFR or TS, they act as inhibitors of enzymes in the de novo purine (B94841) biosynthesis pathway, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFTase). acs.org This represents a distinct mechanistic class compared to the furo[2,3-d]pyrimidine analogues, which have not been reported to have significant GARFTase inhibitory activity. nih.gov Furthermore, these thieno[2,3-d]pyrimidine compounds have been developed as tumor-targeted agents that are selective for uptake by folate receptors over the more ubiquitously expressed RFC. acs.org

Comparison with Pyrido[2,3-d]pyrimidine (B1209978) Analogues

The pyrido[2,3-d]pyrimidine scaffold, in which a pyridine (B92270) ring is fused to the pyrimidine ring, is another important heterocyclic system in antifolate research. These compounds are bioisosteres of other antifolates and have been extensively studied as DHFR inhibitors. researchgate.netmdpi.com

The primary biological target for many pyrido[2,3-d]pyrimidine derivatives is DHFR. mdpi.com Piritrexim, a well-known lipophilic antifolate, is a 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine that acts as a potent DHFR inhibitor. researchgate.net Research in this series has focused on optimizing interactions within the DHFR active site. researchgate.net

Like their furo[2,3-d]pyrimidine counterparts, the pyrido[2,3-d]pyrimidines have been synthesized as both classical and nonclassical antifolates. nih.govmdpi.com The goal of inhibiting DHFR is common to both series. However, the different geometry and electronic properties of the fused ring (furan vs. pyridine) can lead to different binding modes and potencies. For example, some furo[2,3-d]pyrimidines have also been investigated for dual inhibition of DHFR and receptor tyrosine kinases, an activity profile that has also been explored in the pyrido[2,3-d]pyrimidine series. researchgate.net A comprehensive review highlights the wide range of biological activities associated with furo-, pyrano-, and pyrido[2,3-d]pyrimidines, noting their applications in anticancer research. researchgate.net

Classical Versus Nonclassical Furo[2,3-d]pyrimidine Antifolates: Differential Activities and Target Specificity

Furo[2,3-d]pyrimidine antifolates can be broadly categorized into two classes—classical and nonclassical—based on their structural features, which in turn dictate their mechanism of transport, target specificity, and spectrum of activity. nih.govdrugbank.com

Classical antifolates are characterized by the presence of a p-aminobenzoyl-L-glutamate side chain, which mimics the structure of folic acid. nih.gov This structural feature makes them dependent on active transport mechanisms, such as the reduced folate/methotrexate-transport system, to enter cells. nih.gov Once inside, they are typically polyglutamylated by the enzyme FPGS. This polyglutamation is crucial to their mechanism, as it traps the drug within the cell and often increases its inhibitory potency against target enzymes. nih.gov Classical furo[2,3-d]pyrimidine analogues have demonstrated moderate to good inhibitory activity against DHFR (IC₅₀ in the 10⁻⁶ to 10⁻⁸ M range) and significant cytotoxicity against various tumor cell lines. nih.govdrugbank.com For example, N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid and its N-methyl analogue were shown to be potent DHFR inhibitors but were inactive against TS. nih.gov

Nonclassical antifolates lack the glutamate (B1630785) moiety and instead possess a lipophilic side chain. nih.gov This design allows them to enter cells via passive diffusion, thereby overcoming resistance mechanisms related to impaired folate transport. nih.gov Nonclassical furo[2,3-d]pyrimidines have been developed primarily as potential inhibitors of DHFR from microbial and protozoan pathogens, such as P. carinii and T. gondii, which are responsible for opportunistic infections. nih.govdrugbank.com However, the nonclassical 2,4-diamino-5-(anilinomethyl)furo[2,3-d]pyrimidines synthesized with various substitutions on the phenyl ring were found to be largely inactive against DHFR and only marginally cytotoxic. nih.gov This suggests that while the furo[2,3-d]pyrimidine scaffold can be incorporated into both classical and nonclassical structures, achieving high potency with nonclassical designs has proven to be challenging for this specific heterocyclic system. nih.govnih.gov

Table 3: Comparison of Classical vs. Nonclassical Furo[2,3-d]pyrimidine Antifolates

FeatureClassical Furo[2,3-d]pyrimidinesNonclassical Furo[2,3-d]pyrimidines
Side Chain Contains p-aminobenzoyl-L-glutamate nih.govLipophilic side chain, no glutamate nih.gov
Cellular Uptake Active transport (reduced folate carrier) nih.govPassive diffusion nih.gov
FPGS Substrate Yes, readily polyglutamylated nih.govNo
Primary Target(s) Mammalian DHFR, TS nih.govdrugbank.comPathogen DHFR (e.g., P. carinii, T. gondii) nih.govnih.gov
Reported Activity Good DHFR inhibitors, cytotoxic to tumor cells nih.govGenerally moderate to low activity and selectivity nih.govnih.gov

Preclinical in Vitro Evaluation of Furo 2,3 D Pyrimidine Antifolates

Cytotoxicity Profiling in Cancer Cell Lines

The cytotoxic effects of furo[2,3-d]pyrimidine (B11772683) antifolates have been extensively studied across a variety of human cancer cell lines, demonstrating their potential as antitumor agents. These compounds have shown significant inhibition of tumor cell proliferation, with their potency and specificity varying depending on the cell line and the specific chemical structure of the analogue.

Inhibition of Tumor Cell Proliferation in Culture

Classical furo[2,3-d]pyrimidine antifolates have demonstrated significant cytotoxicity against a range of tumor cell lines in culture. For instance, certain analogues have been shown to be potent inhibitors of the growth of L1210 and CCRF-CEM cells, with effective doses against 50% of the cells (ED50 values) in the nanomolar range. researchgate.net Specifically, N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid and its N-9 methyl analogue have been highlighted for their cytotoxic activity. drugbank.com The N-9 methyl analogue, in particular, has shown considerable cytotoxicity. drugbank.com

Furthermore, the length of the carbon bridge in these compounds plays a crucial role in their antitumor activity. Analogues with a three-carbon bridge have been found to have enhanced antitumor activity, with EC50 values in the range of 10⁻⁸ to 10⁻⁹ M. nih.gov Even extending the bridge to four carbons has been shown to be conducive to tumor inhibitory activity. nih.gov This suggests that the distance and orientation of the side chain relative to the pyrimidine (B1678525) ring are critical determinants of biological activity. nih.gov

Some novel furo[2,3-d]pyrimidine-based chalcones have also been synthesized and have demonstrated potent anti-proliferative activity against a panel of 59-60 human cancer cell lines. nih.govnih.gov

Cell Line Specificity and Potency

The cytotoxic activity of furo[2,3-d]pyrimidine antifolates has been evaluated against various cancer cell lines, including those in the National Cancer Institute's 60-cell line panel (NCI-60), FaDu, CCRF-CEM, HCT-116, and PC3.

Classical analogues have shown significant cytotoxicity in cell lines such as CCRF-CEM and FaDu. drugbank.com The N-9 methyl analogue of N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid was found to be particularly potent. drugbank.com However, single-carbon bridged furo[2,3-d]pyrimidines were poor inhibitors of the growth of CCRF-CEM human leukemia cells. nih.govdrugbank.com In contrast, four-carbon bridged analogues showed selective inhibition of some tumor cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) less than 10⁻⁶ M, indicating they are not general cell poisons. nih.gov

Novel furo[2,3-d]pyrimidine derivatives have also been tested against the NCI-60 panel. nih.govnih.gov One such derivative, compound 10b, exhibited potent anticancer activity against 38 cancer cell lines with GI50 values ranging from 0.91 to 16.7 μM. rsc.org This compound was particularly effective against the breast cancer HS 578T cell line (GI50 = 1.51 μM). rsc.org Another study on halogen-bearing chalcones, 5d and 5e, reported mean GI50 values of 2.41 μM and 1.23 μM, respectively, against an NCI 59 cell line panel. nih.gov

In specific cell lines, a series of novel pyrrolo[2,3-d]pyrimidines containing urea (B33335) moieties were evaluated for their anti-cancer activity against human lung cancer (A549), prostate cancer (PC3), human colon cancer (SW480), and human breast cancer (MCF-7) cell lines. nih.gov One compound, 10a, was found to be the most potent derivative against PC3 cells with an IC50 of 0.19 µM. nih.gov

Compound ClassCell LinesPotency (IC50/GI50/ED50)Reference
Classical Furo[2,3-d]pyrimidine AntifolatesL1210, CCRF-CEMED50 in nanomolar range researchgate.net
N-9 Methyl AnalogueVariety of tumor cell linesSignificant cytotoxicity drugbank.com
Three-Carbon Bridged AnaloguesTumor cells in cultureEC50 = 10⁻⁸ to 10⁻⁹ M nih.gov
Four-Carbon Bridged AnaloguesSelected tumor cell linesGI50 < 10⁻⁶ M nih.gov
Novel Furo[2,3-d]pyrimidine-based ChalconesNCI 59/60 cell linesPotent anti-proliferative activity nih.govnih.gov
Compound 10b38 cancer cell lines, HS 578TGI50 = 0.91-16.7 μM, 1.51 μM rsc.org
Chalcones 5d and 5eNCI 59 cell lineGI50 = 2.41 μM, 1.23 μM nih.gov
Pyrrolo[2,3-d]pyrimidine with Urea Moiety (10a)PC3IC50 = 0.19 µM nih.gov

Metabolic Protection Studies to Elucidate Target Engagement

Metabolic protection studies have been crucial in elucidating the mechanism of action of furo[2,3-d]pyrimidine antifolates. These studies help to identify the primary enzymatic targets of these compounds within the cell.

In FaDu squamous cell carcinoma cells, the inhibitory effects of certain classical furo[2,3-d]pyrimidine antifolates were completely reversed by leucovorin or a combination of thymidine (B127349) and hypoxanthine (B114508). drugbank.com This suggests that these compounds interfere with the folate pathway, and specifically with the synthesis of purines and thymidylates. drugbank.com Interestingly, for some of these compounds, thymidine alone provided better protection than hypoxanthine alone, indicating a predominant effect on thymidylate synthesis. drugbank.com This points towards thymidylate synthase (TS) as a key target.

Further studies with other analogues revealed that for some, both thymidine and hypoxanthine were required for significant protection, indicating that both purine (B94841) and thymidylate synthesis pathways are inhibited. nih.gov This is consistent with dihydrofolate reductase (DHFR) being the primary target, as its inhibition affects both pathways. nih.gov

Enzymatic Inhibition Assays

Enzymatic inhibition assays have been instrumental in characterizing the specific molecular targets of furo[2,3-d]pyrimidine antifolates and understanding their mechanism of action at a biochemical level.

DHFR Inhibition Kinetics Across Species

Classical furo[2,3-d]pyrimidine antifolates have been tested as inhibitors of dihydrofolate reductase (DHFR) from various species, including human, Pneumocystis carinii, Toxoplasma gondii, Lactobacillus casei, and rat liver. drugbank.comnih.gov These studies revealed that classical analogues exhibit moderate to good DHFR inhibitory activity, with IC50 values ranging from 10⁻⁶ to 10⁻⁸ M. drugbank.comnih.gov The N-CH3 analogue was found to be approximately twice as potent as its parent compound. drugbank.comnih.gov In contrast, nonclassical analogues were generally inactive, with IC50 values greater than 3 x 10⁻⁵ M. drugbank.com

Interestingly, some four-carbon bridged furo[2,3-d]pyrimidine analogues were found to be poor inhibitors of DHFR, with IC50 values greater than 10⁻⁵ M, despite their cytotoxicity against tumor cells. nih.gov This highlights that direct enzyme inhibition is not always a predictor of cellular activity, and other factors such as cellular uptake and metabolism play a significant role. nih.gov A single-carbon bridged 2,4-diaminofuro[2,3-d]pyrimidine retained inhibitory activity for DHFR at levels comparable to two-atom bridged analogues. nih.gov

Compound TypeDHFR SourceInhibitory Potency (IC50)Reference
Classical AnaloguesHuman, P. carinii, T. gondii, L. casei, Rat Liver10⁻⁶ - 10⁻⁸ M drugbank.comnih.gov
N-CH3 AnalogueHuman, P. carinii, T. gondii, L. casei, Rat Liver~2x more potent than parent compound drugbank.comnih.gov
Nonclassical AnaloguesHuman, P. carinii, T. gondii, L. casei, Rat Liver> 3 x 10⁻⁵ M drugbank.com
Four-Carbon Bridged AnaloguesE. coli, L. casei, Human> 10⁻⁵ M nih.gov
Single-Carbon Bridged AnalogueNot specifiedComparable to two-atom bridged analogues nih.gov

TS Inhibition Kinetics

The inhibitory activity of furo[2,3-d]pyrimidine antifolates against thymidylate synthase (TS) has also been investigated. Classical analogues were evaluated as inhibitors of TS from L. casei, recombinant human sources, and human CCRF-CEM cells. drugbank.com However, these classical compounds were found to be inactive against TS. drugbank.com

In contrast, a single-carbon bridged 2,4-diamino-5-substituted furo[2,3-d]pyrimidine retained inhibitory potency for TS, comparable to its two-atom bridged analogue. nih.govdrugbank.com This indicates that the bridge length and substitution pattern are critical for TS inhibition.

It is important to note that while some furo[2,3-d]pyrimidine antifolates may not directly inhibit TS in enzymatic assays, their cellular effects, as revealed by metabolic protection studies, suggest an "antithymidylate effect". drugbank.com This could be due to the inhibition of other enzymes in the folate pathway that ultimately leads to a depletion of thymidylate, or due to the intracellular conversion of the compounds into more active metabolites.

FPGS Substrate Activity Assays

Folylpoly-γ-glutamate synthetase (FPGS) is a crucial enzyme that catalyzes the addition of glutamate (B1630785) residues to folates and classical antifolates. This process, known as polyglutamylation, is vital for the retention of these compounds within the cell and can enhance their inhibitory activity against target enzymes. Several studies have investigated the substrate activity of various furo[2,3-d]pyrimidine antifolates with human FPGS.

The length of the carbon bridge connecting the furo[2,3-d]pyrimidine core to the p-aminobenzoyl-L-glutamate moiety has been shown to be a significant determinant of FPGS substrate efficiency. For instance, truncation of a two-carbon bridge to a single carbon in 2,4-diamino-furo[2,3-d]pyrimidines resulted in a 7-fold more efficient human FPGS substrate. nih.gov Specifically, the single-carbon bridged compound 14 demonstrated high efficiency as an FPGS substrate, indicating that 2,4-diamino-5-substituted furo[2,3-d]pyrimidines are promising lead structures for designing antifolates with good FPGS substrate activity. nih.gov Conversely, elongating the bridge from two to four carbons in classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines also proved to be highly conducive to FPGS substrate activity. nih.gov

Homologation studies, which involve systematically increasing the bridge length, have revealed interesting trends. In the 2,4-diamino-furo[2,3-d]pyrimidine series, as the bridge is lengthened from two to four carbons, the relative maximum velocity (Vmax,rel) of human FPGS substrate activity remains relatively constant. However, the Michaelis-Menten constant (Km) values, which reflect the substrate concentration at half-maximal velocity, vary without a consistent pattern. nih.gov A compound with a three-carbon bridge exhibited the lowest Km value (0.3 μM), making it the most efficient FPGS substrate in its group. nih.gov

Classical furo[2,3-d]pyrimidine antifolates, such as N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid and its N-9 methyl analogue, have been identified as good substrates for human FPGS. drugbank.com The poly-γ-glutamylation of these compounds is considered crucial to their mechanism of action. drugbank.com

Table 1: FPGS Substrate Activity of Furo[2,3-d]pyrimidine Analogues

Compound Bridge Length Km (μM) Vmax,rel Reference
1 Two-carbon - - nih.gov
3 Three-carbon 0.3 - nih.gov
5 Four-carbon - - nih.gov
14 One-carbon - - nih.gov

Data sourced from multiple studies. nih.govnih.gov Note: Specific Km and Vmax,rel values were not available for all compounds in the cited literature.

GARFTase and AICARFTase Inhibition Assays

Glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase) are key enzymes in the de novo purine biosynthesis pathway, making them attractive targets for antifolate drugs.

Several novel pyrrolo[2,3-d]pyrimidine antifolates, which share structural similarities with furo[2,3-d]pyrimidines, have demonstrated potent inhibition of GARFTase. nih.gov The inhibitory potencies of these compounds, as measured by their inhibition constants (Ki), ranged from the low to mid-nanomolar concentration range. nih.gov Subtle variations in the side chain groups of these antifolates can influence critical contacts with the enzyme, thereby altering their inhibitory potency. nih.gov

Protection studies with certain classical furo[2,3-d]pyrimidine antifolates indicated that both purine and thymidylate synthesis are inhibited. nih.gov For some compounds, the addition of both thymidine and hypoxanthine was required to reverse the inhibitory effects, suggesting that dihydrofolate reductase (DHFR) is a primary target, which in turn affects both pathways. nih.govnih.gov However, for other analogues, thymidine alone provided better protection than hypoxanthine alone, suggesting a more predominant effect on thymidylate synthesis. nih.gov

A novel amide-bridged pyrrolo[2,3-d]pyrimidine was found to have its antitumor activity abolished by adenosine (B11128) but only incompletely protected by 5-aminoimidazole-4-carboxamide (AICA) at higher concentrations. nih.gov This suggests that both GARFTase and AICARFTase are likely intracellular targets of this compound. nih.gov The inhibition of GARFTase by this compound was confirmed through a cell-based activity assay. nih.gov

While direct inhibitory data for furo[2,3-d]pyrimidines against AICARFTase is less detailed in the provided context, the structural analogy to potent pyrrolo[2,3-d]pyrimidine inhibitors and the results from protection studies strongly suggest that this class of compounds can impact the de novo purine synthesis pathway at multiple points.

Cellular Uptake and Transport Mechanisms

The entry of furo[2,3-d]pyrimidine antifolates into cells is a critical step for their therapeutic activity. This process is mediated by specific transport proteins, and understanding these mechanisms is key to designing drugs with enhanced selectivity for malignant cells.

Reduced Folate Carrier (RFC)-Mediated Transport

The reduced folate carrier (RFC), also known as SLC19A1, is a major transporter for folates and classical antifolates in mammalian cells. nih.govnih.gov It is ubiquitously expressed in both normal and tumor tissues. nih.govnih.gov Studies have shown that classical furo[2,3-d]pyrimidine analogues utilize the RFC system for cellular entry. drugbank.com

The structure of the antifolate, particularly the glutamate moiety, is crucial for its interaction with RFC. Research on diamino furo[2,3-d]pyrimidine antifolates has established that the α-carboxyl group of the glutamate is essential for binding to the human RFC (hRFC). nih.govnih.gov Analogues with a single α-carboxyl group but no γ-carboxyl group were potent inhibitors of methotrexate (B535133) transport via hRFC, whereas those with only a γ-carboxyl group were poor inhibitors. nih.gov

While RFC is a primary uptake route, its widespread expression limits the tumor selectivity of antifolates that rely on it for transport. nih.gov

Folate Receptor (FRα, FRβ)-Mediated Transport

Folate receptors (FRs), particularly FRα and FRβ, are glycosylphosphatidylinositol-linked proteins that mediate the uptake of folates via endocytosis. nih.gov Unlike RFC, FRα has a more restricted expression pattern in normal tissues but is often overexpressed in a variety of solid tumors, including ovarian and non-small cell lung cancers, making it an attractive target for selective drug delivery. nih.govnih.gov FRβ is expressed in some hematologic malignancies and tumor-associated macrophages. nih.gov

Novel 6-substituted pyrrolo[2,3-d]pyrimidine antifolates, which are structurally related to furo[2,3-d]pyrimidines, have been designed to be poor substrates for RFC but are efficiently transported by FRs. nih.govnih.gov For example, targeted antifolates with heteroatom substitutions in the bridge region showed increased anti-proliferative activity in cells expressing FRs. nih.gov An amide-bridged pyrrolo[2,3-d]pyrimidine analogue demonstrated exclusive selectivity for transport via FRα over RFC. nih.gov

Proton-Coupled Folate Transporter (PCFT)-Mediated Transport

The proton-coupled folate transporter (PCFT), or SLC46A1, is another key player in folate and antifolate transport. nih.govnih.gov PCFT functions optimally in acidic environments, a common feature of the tumor microenvironment. nih.gov This transporter is highly expressed in many tumors, offering a pathway for selective drug targeting. nih.gov

PCFT has been shown to transport various antifolates, and a series of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates have been developed that show high affinity for PCFT, with some being comparable to the well-known PCFT substrate, pemetrexed. nih.govnih.gov These novel antifolates were designed for selective uptake by PCFT over RFC. nih.govnih.gov

Strategies for Selective Transport into Malignant Cells

A primary strategy for achieving selective delivery of antifolates to cancer cells is to exploit the differential expression of folate transporters between normal and malignant tissues. The overexpression of FRα and PCFT in many solid tumors provides a key opportunity for targeted therapy. nih.govnih.gov

Researchers have focused on designing novel pyrrolo- and furo[2,3-d]pyrimidine antifolates that are poor substrates for the ubiquitously expressed RFC but are efficiently taken up by FRs and/or PCFT. nih.govnih.govnih.gov This approach aims to minimize toxic side effects in normal tissues while maximizing the drug concentration within the tumor.

Strategies include:

Modifying the bridge region: Introducing heteroatoms or amide linkages into the bridge connecting the heterocyclic core to the glutamate moiety can enhance selectivity for FRα. nih.govnih.gov

Optimizing for PCFT transport: Developing compounds that are excellent substrates for PCFT takes advantage of the acidic tumor microenvironment for selective uptake. nih.gov

Dual-targeting: Some compounds can be transported by both FRα and PCFT, providing a redundant and potentially more robust uptake mechanism in tumors expressing both transporters. mdpi.com

These strategies have led to the development of novel antifolates with potent in vitro and in vivo antitumor efficacy, demonstrating the promise of targeting specific folate transport systems for cancer chemotherapy. nih.govnih.gov

Table 2: Transporter Selectivity of Different Antifolate Classes

Antifolate Class RFC Transport FRα Transport PCFT Transport Primary Targeting Strategy Reference
Classical Furo[2,3-d]pyrimidines Yes - - General cellular uptake drugbank.com
6-Substituted Pyrrolo[2,3-d]pyrimidines Low/Negligible High High Selective uptake via FRα and PCFT nih.govnih.govnih.gov
Amide-Bridged Pyrrolo[2,3-d]pyrimidines Negligible High - Selective uptake via FRα nih.gov

This table provides a generalized overview based on the cited literature. Specific transport characteristics can vary between individual compounds within a class.

Mechanisms of Resistance to Furo 2,3 D Pyrimidine Antifolates

Alterations in Folate Transport Systems

The entry of furo[2,3-d]pyrimidine (B11772683) antifolates into target cells is predominantly mediated by the reduced folate carrier (RFC). Consequently, any impairment in the function of this transporter can significantly diminish the intracellular concentration of the drug, leading to resistance.

Impaired Reduced Folate Carrier (RFC) Functionality

The reduced folate carrier (RFC), encoded by the SLC19A1 gene, is the primary transporter for folates and classical antifolates like methotrexate (B535133) into mammalian cells. nih.gov Resistance to furo[2,3-d]pyrimidine antifolates can arise from several alterations affecting RFC function. nih.gov

One major mechanism is the decreased expression of the RFC gene , leading to a lower number of functional transporter proteins on the cell surface. nih.gov This reduction in transport capacity limits the uptake of the antifolate, thereby reducing its cytotoxic effects.

Another mechanism involves mutations within the RFC gene that result in a transporter protein with a lower affinity for the furo[2,3-d]pyrimidine antifolate. nih.gov Studies have shown that specific amino acid residues are crucial for substrate binding. For instance, research on diamino furo[2,3-d]pyrimidine antifolates has highlighted the essential role of the α-carboxyl group of the glutamate (B1630785) moiety for binding to the human RFC (hRFC). nih.gov Analogs lacking this group were poor inhibitors of methotrexate transport, indicating their inability to effectively bind to and be transported by RFC. nih.gov

Furthermore, structural studies and affinity labeling with N-hydroxysuccinimide esters of diamino furo[2,3-d]pyrimidine antifolates have helped to identify specific domains within the RFC protein that are critical for its function. These studies provide a molecular basis for understanding how mutations can lead to impaired transport and subsequent drug resistance. nih.gov

The development of resistance through impaired RFC function has been observed in various cancer cell lines. For example, CCRF-CEM sublines with defined mechanisms of methotrexate resistance, including decreased drug uptake, have been utilized to evaluate the activity of furo[2,3-d]pyrimidine antifolates. drugbank.comnih.gov

Diminished Polyglutamylation Efficiency

Once inside the cell, classical antifolates, including many furo[2,3-d]pyrimidine derivatives, undergo polyglutamylation. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the addition of multiple glutamate residues to the drug molecule. nih.gov Polyglutamylation is crucial for the retention of the antifolate within the cell, as the polyglutamated forms are poor substrates for efflux transporters. cuni.cz It can also enhance the inhibitory activity of the drug against its target enzymes. nih.gov

A significant mechanism of resistance to furo[2,3-d]pyrimidine antifolates is a decrease in the efficiency of polyglutamylation . nih.gov This can be caused by:

Reduced FPGS activity: Downregulation of FPGS expression or mutations in the FPGS gene can lead to an enzyme with lower catalytic efficiency. nih.gov

Poor substrate activity: The chemical structure of a specific furo[2,3-d]pyrimidine antifolate may make it a poor substrate for FPGS.

For instance, in a study evaluating a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine, the compound was found to be a 10-fold less efficient substrate for human FPGS compared to aminopterin, which partly explained its low growth inhibitory potency. nih.gov In contrast, another furo[2,3-d]pyrimidine analog was a highly efficient FPGS substrate, indicating that this property is highly dependent on the specific chemical structure. nih.gov

The importance of polyglutamylation is highlighted by studies using CCRF-CEM cell sublines that are resistant to methotrexate due to decreased polyglutamylation. nih.gov The cytotoxic activity of furo[2,3-d]pyrimidine antifolates is often significantly reduced in these cells, confirming the critical role of this metabolic step. drugbank.comnih.gov

Strategies to Overcome Resistance to Furo[2,3-d]pyrimidine Antifolates

Overcoming resistance to furo[2,3-d]pyrimidine antifolates is a key focus of ongoing research. Several strategies are being explored to circumvent the mechanisms of resistance described above.

One major approach is the design of novel analogs that are less dependent on RFC for cellular uptake . This can be achieved by increasing the lipophilicity of the compounds, allowing them to enter cells via passive diffusion, or by designing them to be substrates for other transport systems that may be expressed on cancer cells.

Another important strategy is the development of furo[2,3-d]pyrimidine antifolates that are potent inhibitors without requiring extensive polyglutamylation . This would render them effective even in cells with deficient FPGS activity.

Furthermore, the synthesis of dual or multiple inhibitors that target more than one enzyme in the folate pathway is a promising strategy. For example, compounds that inhibit both dihydrofolate reductase (DHFR) and thymidylate synthase (TS) could be more effective and less prone to resistance than agents that inhibit only a single target. nih.gov Several 2,4-diamino-5-substituted-furo[2,3-d]pyrimidines have been synthesized and evaluated as potential dual inhibitors. nih.gov

The table below summarizes some research findings on the activity of furo[2,3-d]pyrimidine antifolates in resistant cell lines.

Cell LineResistance MechanismCompoundObservationReference
CCRF-CEM/R2Decreased MTX uptakeFuro[2,3-d]pyrimidine analogHigh EC50 value, indicating resistance. nih.gov
CCRF-CEM/R30dmDecreased polyglutamylationFuro[2,3-d]pyrimidine analogHigh EC50 value, indicating resistance. nih.gov
CCRF-CEM/R1Increased DHFRFuro[2,3-d]pyrimidine analogHigh EC50 value, indicating resistance. nih.gov

This interactive table provides a summary of key findings. For more detailed information, please refer to the cited sources.

Q & A

Q. Table 1. Key Enzymatic IC₅₀ Values for Furo[2,3-d]pyrimidine Antifolates

CompoundHuman TS (nM)Human DHFR (nM)FRα Binding (Kd, nM)Reference
512822
1a (E)451548
7281218

Q. Table 2. Computational Parameters for Docking Studies

SoftwareProtein Prep (Force Field)Ligand FlexibilityScoring FunctionReference
LeadIT 2.1AMBER99SBRotatable bondsHYDE
MOE 2013MMFF94xFixed conformationGBVI/WSA dG

Critical Analysis of Contradictions

  • vs. 13 : Compound 5 is reported as a dual TS/DHFR inhibitor in , while notes inactivity of similar analogs against TS. This discrepancy likely arises from differences in glutamate side-chain length (shorter chains in analogs reduce TS binding).
  • vs. 24 : The "flipped" binding mode in mDHFR () contrasts with the canonical orientation observed in VEGFR2 inhibitors (), highlighting enzyme-specific conformational adaptability.

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